molecular formula C17H16ClN5O2S B3507334 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl)aceta mide

2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl)aceta mide

Cat. No.: B3507334
M. Wt: 389.9 g/mol
InChI Key: HOSGQDPKUWLEBD-UHFFFAOYSA-N
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Description

The compound 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl)acetamide (hereafter referred to as the target compound) is a 1,2,4-triazole derivative featuring a thioether linkage and an acetamide-substituted aromatic ring. Its structure comprises:

  • A 1,2,4-triazole core with 4-amino and 5-phenyl substituents.
  • A thioether bridge connecting the triazole to an acetamide group.
  • An N-(3-chloro-4-methoxyphenyl) moiety, which introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) groups.

Below, we compare its structural, synthetic, and biological properties with closely related analogs.

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-25-14-8-7-12(9-13(14)18)20-15(24)10-26-17-22-21-16(23(17)19)11-5-3-2-4-6-11/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSGQDPKUWLEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the triazole-thioether compound with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions could target the nitro group if present or other reducible functional groups.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in coordination chemistry and catalysis.

    Materials Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology and Medicine

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties and are studied for use in antibiotics and antifungal agents.

    Cancer Research: Some triazole compounds have shown potential as anticancer agents due to their ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

Industry

    Agriculture: These compounds can be used as pesticides or herbicides.

    Pharmaceuticals: They are studied for their potential use in drug development for various diseases.

Mechanism of Action

The mechanism of action of 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by:

    Inhibiting Enzymes: They can bind to and inhibit the activity of specific enzymes, disrupting metabolic pathways.

    Interacting with DNA/RNA: Some compounds may intercalate into DNA or RNA, affecting replication and transcription processes.

    Modulating Receptors: They can act as agonists or antagonists to various receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Substituents

Compound Name / ID Triazole Substituents Acetamide Substituent Key Structural Differences Evidence ID
Target Compound 4-amino, 5-phenyl 3-chloro-4-methoxyphenyl Reference compound -
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide 4-amino, 5-thiophen-2-yl 3-chloro-4-methoxyphenyl Phenyl → thiophene (enhanced π-electron density)
2-((4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide 4-amino, 5-(3-methylphenyl) 5-chloro-2-methylphenyl Methoxy → methyl; steric hindrance increased
N-(4-methoxyphenyl)-2-[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio]acetamide (Compound 1) 4-amino, 5-pyridin-4-yl 4-methoxyphenyl Chloro removed; pyridine introduces basic N
T22: (Z)-2-(5-((4-chloro-2-(5-phenyl-4H-1,2,4-triazol-3-ylthio)thiazol-5-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid Triazole fused to thiazole Thiazolidinedione-acetic acid Triazole-thio linked to thiazolidinedione core


Key Observations :

  • Electron-Donating/Accepting Groups : The 3-chloro-4-methoxyphenyl group in the target compound balances lipophilicity (Cl) and solubility (OCH₃). Analogs with methyl or thiophene substituents prioritize steric bulk or π-stacking, respectively .
  • Core Heterocycle : Compounds like T22 () replace the acetamide with a thiazolidinedione moiety, shifting activity toward anticancer targets.

Physicochemical Properties

Table 3: Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Predictions Evidence ID
Target Compound ~415.89* Not reported Moderate (Cl and OCH₃ balance) -
T13 () 454.91 288 Low (thiazolidinedione core)
T22 () 495.06 355 (decomp.) Poor (acidic groups)
2-{[4-amino-5-(thiophen-2-yl)...}acetamide () ~421.91* Not reported Improved (thiophene S-atom)

Notes:

  • The target compound’s 3-chloro-4-methoxyphenyl group likely enhances membrane permeability compared to purely polar analogs (e.g., T22).
  • Thiophene-containing analogs () may exhibit better solubility due to sulfur’s polarizability.

Biological Activity

2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial, antifungal, and anticancer agent. The presence of both triazole and benzothiazole moieties contributes to its diverse biological effects.

Chemical Structure

The molecular formula for this compound is C18H19ClN4O2SC_{18}H_{19}ClN_{4}O_{2}S, and it features a triazole ring, an acetamide group, and a chloro-methoxyphenyl substituent. The structural representation can be summarized as follows:

Component Description
Triazole Ring A five-membered ring containing three nitrogen atoms.
Acetamide Group A functional group derived from acetic acid.
Chloro-Methoxyphenyl A phenyl ring substituted with chlorine and methoxy groups.

The biological activity of 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl)acetamide is primarily attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The triazole moiety is known to inhibit enzymes such as cytochrome P450, which are crucial for drug metabolism.
  • DNA Binding : The compound may bind to DNA or proteins, disrupting cellular processes and leading to cytotoxic effects.
  • Antimicrobial Activity : The presence of the thiazole and triazole rings enhances its activity against a range of pathogens.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Study Findings : Compounds with triazole rings have shown effectiveness against various bacterial strains, with Minimum Inhibitory Concentrations (MIC) ranging from 31.25 µg/mL to 125 µg/mL against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies:

Cell Line IC50 (µg/mL) Reference Drug
Jurkat (T-cell leukemia)< 10Doxorubicin
HT29 (Colon cancer)< 15Cisplatin

These results suggest that the compound exhibits potent cytotoxic effects comparable to established chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis has revealed key insights into the biological efficacy of this compound:

  • Triazole Moiety : Essential for antimicrobial and anticancer activities.
  • Chloro and Methoxy Substituents : Influence the lipophilicity and bioavailability of the compound, enhancing its interaction with biological targets.

Case Study 1: Antimicrobial Efficacy

A study conducted by Liaras et al. (2014) demonstrated that derivatives of thiazoles with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of electron-donating groups was found to enhance activity .

Case Study 2: Anticancer Properties

In a comparative study involving various triazole derivatives, the compound was shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl)aceta mide
Reactant of Route 2
Reactant of Route 2
2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl)aceta mide

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